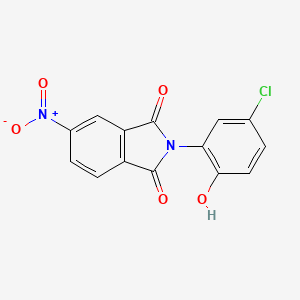![molecular formula C16H14N4OS B5782137 3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5782137.png)
3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or proteins in the target organism. For example, in bacteria, this compound has been found to inhibit the activity of DNA gyrase, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. It has been found to exhibit significant antioxidant activity, which may be attributed to its ability to scavenge free radicals. It has also been reported to have anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.
実験室実験の利点と制限
One of the major advantages of using 3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide in lab experiments is its diverse biological activities. This compound has been found to exhibit antibacterial, antifungal, antiviral, anticancer, insecticidal, and herbicidal activities, making it a potential candidate for a wide range of applications.
However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This may make it difficult to dissolve the compound in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide. One of the potential directions is the development of new drugs based on this compound. Its diverse biological activities make it a potential candidate for the development of new antibiotics, antifungals, antivirals, and anticancer drugs.
Another potential direction is the development of new pesticides based on this compound. Its insecticidal and herbicidal activities make it a potential candidate for the development of new pesticides that are more effective and environmentally friendly than existing ones.
In addition, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. This will help to identify new targets for drug development and to better understand the potential applications of this compound in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has diverse biological activities and potential applications in various fields. The synthesis method of this compound is efficient and reproducible, and its mechanism of action is not fully understood. Further research is needed to fully understand the potential applications of this compound and to develop new drugs and pesticides based on it.
合成法
The synthesis of 3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide involves the reaction of 4-pyridinecarboxylic acid hydrazide with phenyl isothiocyanate in the presence of triethylamine. The resulting product is then reacted with 3-bromopropanoic acid to obtain the final compound. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
科学的研究の応用
3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been found to exhibit significant antibacterial, antifungal, and antiviral activities. It has also been reported to have anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
In addition to its medicinal applications, this compound has also been studied for its potential use in the field of agriculture. It has been found to exhibit insecticidal and herbicidal activities, making it a potential candidate for the development of new pesticides.
特性
IUPAC Name |
3-phenyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-14(7-6-12-4-2-1-3-5-12)18-16-20-19-15(22-16)13-8-10-17-11-9-13/h1-5,8-11H,6-7H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTRMSKWDPSJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5782065.png)
![methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate](/img/structure/B5782066.png)

![ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5782095.png)
![N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5782101.png)
![5-[(4-chlorobenzyl)oxy]-2-(4-phenoxy-1H-pyrazol-3-yl)phenol](/img/structure/B5782105.png)

![N'-[1-(4-pentylphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5782116.png)
![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5782133.png)




![1-[(3-bromo-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5782176.png)